2-Chloro-3-fluoro-5-methylbenzaldehyde
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Overview
Description
2-Chloro-3-fluoro-5-methylbenzaldehyde is a chemical compound with the molecular formula C8H6ClFO and a molecular weight of 172.58 g/mol. This compound has garnered attention due to its unique physical, chemical, and biological properties. It is often used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 2-Chloro-3-fluoro-5-methylbenzaldehyde typically involves the chlorination and fluorination of methylbenzaldehyde derivatives. The reaction conditions often include the use of chlorinating and fluorinating agents under controlled temperatures and pressures . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
2-Chloro-3-fluoro-5-methylbenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-3-fluoro-5-methylbenzaldehyde has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Chloro-3-fluoro-5-methylbenzaldehyde exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial properties may be due to its ability to disrupt microbial cell membranes or inhibit key enzymes . Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
2-Chloro-3-fluoro-5-methylbenzaldehyde can be compared with other similar compounds, such as:
2-Fluoro-5-methylbenzaldehyde: Similar in structure but lacks the chlorine atom.
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: Contains an additional trifluoromethyl group, which may alter its chemical and biological properties.
2-Chloro-5-fluoro-3-methylbenzaldehyde: Similar structure but with different positioning of the chlorine and fluorine atoms.
The uniqueness of this compound lies in its specific combination of chlorine, fluorine, and methyl groups, which confer distinct physical, chemical, and biological properties .
Properties
IUPAC Name |
2-chloro-3-fluoro-5-methylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c1-5-2-6(4-11)8(9)7(10)3-5/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTPVLPVMVHACD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)Cl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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